molecular formula C12H21N5O3S2 B2601310 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034421-80-0

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2601310
CAS RN: 2034421-80-0
M. Wt: 347.45
InChI Key: LOFXMLVAAMWKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H21N5O3S2 and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

One study focuses on the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models. This research could be relevant for understanding the binding interactions of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide with similar receptors or in the design of receptor-specific drugs (J. Shim et al., 2002).

Structure-Activity Relationships

Another piece of research delves into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Although the specific compound is not mentioned, understanding the fundamental principles governing the activity of similar molecules can provide a foundation for further exploration of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide's potential biological effects (R. Lan et al., 1999).

Antimicrobial and Anticancer Activity

Research into the synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities. This study's methodology and findings could inform similar synthetic and biological evaluation processes for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, particularly in the context of developing antimicrobial agents (Serap Başoğlu et al., 2013).

Disposition and Metabolism Studies

A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist highlights the importance of understanding the pharmacokinetics of therapeutic agents. Insights from this research could be applicable to studying the metabolic pathways and disposition of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (C. Renzulli et al., 2011).

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O3S2/c1-9-11(21-15-14-9)12(18)13-8-10-4-6-17(7-5-10)22(19,20)16(2)3/h10H,4-8H2,1-3H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFXMLVAAMWKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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